7-bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom at the 7th position of the chromene ring.
Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine.
Substitution: Introduction of the chloro and methoxy groups on the phenyl ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the carbonyl group in the chromene ring.
Substitution: The bromine, chloro, and methoxy groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various chromene derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Therapeutic Potential: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 7-bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
7-bromo-4-oxo-4H-chromene-2-carboxamide: Lacks the chloro and methoxy groups.
N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the bromine atom.
Uniqueness
The presence of the bromine, chloro, and methoxy groups in 7-bromo-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide may confer unique chemical and biological properties, such as enhanced reactivity or increased binding affinity to biological targets.
Properties
Molecular Formula |
C17H11BrClNO4 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
7-bromo-N-(3-chloro-4-methoxyphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H11BrClNO4/c1-23-14-5-3-10(7-12(14)19)20-17(22)16-8-13(21)11-4-2-9(18)6-15(11)24-16/h2-8H,1H3,(H,20,22) |
InChI Key |
ROPMDTAKYZQURE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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